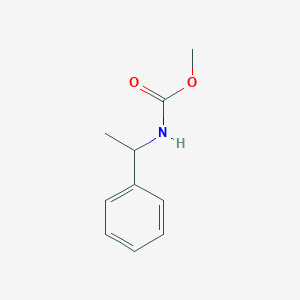

Methyl N-(1-phenylethyl)carbamate

CAS No.:

Cat. No.: VC19780833

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2 |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | methyl N-(1-phenylethyl)carbamate |

| Standard InChI | InChI=1S/C10H13NO2/c1-8(11-10(12)13-2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |

| Standard InChI Key | TZZODVDYZTUJLN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Methyl N-(1-phenylethyl)carbamate is defined by the molecular formula , comprising a carbamate group () attached to the nitrogen atom of a 1-phenylethylamine backbone . The molecular weight of 179.22 g/mol is consistent with its stoichiometric composition, as verified by PubChem entries and crystallographic data . The compound’s structure is distinguished by the spatial arrangement of the phenyl group on the ethyl chain, which influences its stereochemical behavior and reactivity in synthetic applications.

Structural Isomerism and Configuration

The 1-phenylethyl moiety introduces chirality, resulting in enantiomeric forms: (R)- and (S)-configurations. The (R)-enantiomer, documented under PubChem CID 40543936, exhibits specific optical rotations and serves as a precursor for chiral auxiliaries in asymmetric synthesis . This stereochemical specificity is critical for its role in producing enantiomerically pure pharmaceuticals, where the spatial orientation of the phenyl group dictates intermolecular interactions .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of Methyl N-(1-phenylethyl)carbamate typically involves the reaction of 1-phenylethylamine with methyl chloroformate or dimethyl carbonate (DMC). For example, Crane et al. (2011) demonstrated a 45% yield using methyl chloroformate under controlled conditions, highlighting the importance of stoichiometric precision and temperature modulation . Alternative methods employ carbamate exchange reactions, where preformed carbamates undergo transesterification with methanol, though these routes are less efficient due to byproduct formation .

Catalytic Aminolysis Approaches

Applications in Organic Synthesis

Role as a Protecting Group

The compound’s carbamate group serves as a transient protecting group for amines in multi-step syntheses. For instance, Callens et al. (1987) utilized analogous carbamates in the chemoselective debenzylation of 2-oxazolidinones, preserving stereochemical integrity during subsequent reactions . This application is pivotal in synthesizing optically active intermediates for pharmaceuticals, where selective deprotection avoids side reactions .

Intermediate in Chiral Compound Production

Methyl N-(1-phenylethyl)carbamate is a precursor to chiral auxiliaries such as Evans’ oxazolidinones. Matsumura et al. (1997) detailed its use in asymmetric aldol reactions, where the phenyl group’s steric bulk directs stereoselectivity, enabling the synthesis of enantiomerically pure β-hydroxy ketones . These intermediates are foundational in producing nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents .

Catalytic and Industrial Synthesis Considerations

The transition to sustainable manufacturing has spurred interest in catalytic systems for carbamate production. Zn/Al/Ce mixed oxides, as reported by Wang et al. (2019), offer a recyclable platform for DMC-mediated aminolysis, reducing reliance on toxic phosgene derivatives . Scaling this approach for N-(1-phenylethyl)carbamate requires optimizing reaction parameters (e.g., temperature, catalyst loading) to balance activity and selectivity. Industrial adoption also necessitates addressing challenges in catalyst deactivation and product separation, which are critical for cost-effective production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume